p-Hydroxyketorolac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQMOWBWPFGZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920616 | |
| Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111930-01-9 | |
| Record name | 4-Hydroxyketorolac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111930019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYKETOROLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T186586WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biotransformation of Ketorolac to P Hydroxyketorolac
Enzymatic Mechanisms of p-Hydroxyketorolac Formation
The formation of this compound from ketorolac (B1673617) is a classic example of a Phase I metabolic reaction. This process involves the introduction of a hydroxyl (-OH) group onto the phenyl ring of the ketorolac molecule, a reaction known as hydroxylation. nih.gov This enzymatic modification is crucial for preparing the drug for subsequent Phase II metabolism and ultimate excretion.
The hydroxylation of ketorolac is catalyzed by a superfamily of heme-containing enzymes known as Cytochrome P450 (CYP). researchgate.net These enzymes are central to the metabolism of a vast number of xenobiotics, including many drugs. pharmacy180.com They function as monooxygenases, incorporating one atom of molecular oxygen into the substrate while the other is reduced to water. pharmacy180.com
Research has identified specific isoenzymes within the Cytochrome P450 family that are primarily responsible for the metabolism of ketorolac. The conversion to this compound is mediated principally by the CYP2C8 and CYP2C9 isoenzymes. drugbank.comkuleuven.be These enzymes catalyze the Phase I oxidation of ketorolac to its hydroxylated metabolite. kuleuven.be The activity of these specific isoenzymes is a key determinant in the rate of ketorolac clearance via this metabolic pathway.
| Enzyme Family | Specific Isoenzymes | Metabolic Reaction |
| Cytochrome P450 | CYP2C8, CYP2C9 | Aromatic Hydroxylation |
The conversion of ketorolac to this compound is categorized as a Phase I oxidative biotransformation. drughunter.com Phase I reactions are nonsynthetic modifications that typically introduce or unmask polar functional groups, such as hydroxyl groups. pharmacy180.comdrughunter.com This process of oxidation increases the hydrophilicity (water solubility) of the ketorolac molecule. pharmacy180.com By adding a polar -OH group, the resulting this compound metabolite is more readily excreted by the kidneys and is also prepared for subsequent Phase II conjugation reactions. pharmacy180.comdrughunter.com
| Biotransformation Phase | Reaction Type | Effect on Molecule |
| Phase I | Oxidation (Hydroxylation) | Introduces a polar hydroxyl (-OH) group |
Role of Cytochrome P450 (CYP) Isoenzymes in Hydroxylation
Subsequent Biotransformation of this compound
Following its formation via Phase I metabolism, this compound undergoes further biotransformation, primarily through Phase II conjugation reactions. These reactions involve attaching an endogenous polar molecule to the metabolite, which further increases its water solubility and facilitates its removal from the body. wikipedia.org
The primary Phase II pathway for ketorolac and its metabolites is glucuronidation. drugbank.comnih.gov The hydroxyl group of this compound serves as an attachment point for glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.comwikipedia.org This conjugation results in the formation of a this compound glucuronide. nih.gov Glucuronides are highly water-soluble and are efficiently eliminated from the body, mainly through urine. wikipedia.org Studies have shown that a significant portion of the metabolites recovered in urine are glucuronide conjugates. nih.govumich.edu
In Vitro Metabolic Studies of this compound Formation
The formation of this compound from its parent compound, ketorolac, is primarily a result of aromatic hydroxylation, a key Phase I metabolic reaction. In vitro studies are crucial for elucidating the specific enzymes responsible for this biotransformation. While comprehensive in vitro studies detailing the kinetics of this compound formation in human liver microsomes are not extensively available in the public domain, the existing body of research strongly implicates the involvement of the cytochrome P450 (CYP) superfamily of enzymes.
Specifically, evidence from various sources points towards CYP2C8 and CYP2C9 as the primary catalysts in the hydroxylation of ketorolac to this compound. In silico analyses have suggested that ketorolac is a substrate for both CYP2C8 and CYP2C9. Further supporting this, studies on structurally similar NSAIDs have demonstrated the significant role of CYP2C9 in their hydroxylation processes.
Although direct experimental data from incubations of ketorolac with human liver microsomes or recombinant CYP2C8 and CYP2C9 enzymes, specifically measuring the output of this compound, is limited in published literature, the convergence of indirect evidence strongly supports the central role of these two enzymes in this specific metabolic pathway. Future in vitro research focusing on the kinetic parameters of this compound formation would be invaluable in further solidifying this understanding.
In Vivo Metabolic Profiling and Inter-species Comparisons
In vivo studies in humans have consistently identified this compound as a major metabolite of ketorolac. Following administration of ketorolac, a significant portion is metabolized to this hydroxylated form before excretion. Studies have shown that in humans, approximately 12% of a dose of ketorolac is recovered in the urine as this compound. nih.gov Another study in a pediatric population found that this compound accounted for approximately 22% of the recovered drug and its metabolites in urine.
The plasma concentrations of this compound are generally low relative to the parent drug. One study in healthy male volunteers found that the amount of circulating this compound was very low, with the area under the curve (AUC) ratio of this compound to ketorolac being 1.9% after oral administration and 1.5% after intramuscular administration. nih.gov
The metabolic profile of ketorolac, particularly the formation of this compound, exhibits notable variations across different species. This highlights the importance of selecting appropriate animal models in preclinical studies to accurately predict human metabolism. A comparative study of ketorolac metabolism in humans, cynomolgus monkeys, rabbits, rats, and mice revealed significant inter-species differences. nih.gov
The study found that the mouse is the most metabolically comparable species to humans, as it also forms this compound. nih.gov In contrast, the cynomolgus monkey, despite sharing kinetic similarities with humans, does not produce the p-hydroxy metabolite. nih.gov The rabbit displays substantial presystemic metabolism, while the rat excretes a higher percentage of radioactivity in the feces and forms an additional unidentified metabolite. nih.gov
These findings underscore the species-specific nature of ketorolac metabolism and the critical role of hydroxylation in its biotransformation in humans and select animal models.
Interactive Data Table: Urinary Excretion of Ketorolac and Metabolites in Humans
| Compound | Percentage of Dose Recovered in Urine |
| Unchanged Ketorolac | ~60% nih.gov |
| This compound | ~12% nih.gov |
| Ketorolac Glucuronide | ~28% (as polar conjugates) nih.gov |
Interactive Data Table: Interspecies Comparison of this compound Formation
| Species | Formation of this compound | Metabolic Similarity to Humans |
| Human | Yes nih.govnih.gov | - |
| Mouse | Yes nih.gov | Most comparable nih.gov |
| Cynomolgus Monkey | No nih.gov | Kinetically similar, but metabolically different nih.gov |
| Rabbit | Not specified as a major metabolite nih.gov | Substantial presystemic metabolism nih.gov |
| Rat | No nih.gov | Forms an additional unidentified metabolite nih.gov |
Pharmacokinetic Profile and Disposition of P Hydroxyketorolac
Formation Kinetics and Plasma Concentration-Time Profiles
The formation and plasma concentration of p-hydroxyketorolac are directly influenced by the administration of its parent drug, ketorolac (B1673617).
Area Under the Curve (AUC) Ratios Relative to Ketorolac
The systemic exposure of this compound is significantly lower than that of ketorolac. The amount of this compound circulating in the plasma is minimal, as indicated by the Area Under the Curve (AUC) ratios. medcentral.com Following a 30 mg oral dose of ketorolac tromethamine, the AUC ratio of this compound to ketorolac was 1.9%. medcentral.com A 30 mg intramuscular dose resulted in a similar, low AUC ratio of 1.5%. medcentral.com This indicates that only a small fraction of the parent drug is converted to this metabolite and circulates in the plasma.
Impact of Ketorolac Administration Route and Dose on this compound Formation
Furthermore, the systemic exposure to this compound, as measured by its total AUC and maximum plasma concentration (Cmax), increases linearly with increasing intramuscular doses of ketorolac tromethamine from 30 mg to 90 mg. nih.gov Despite the increase in dose, the plasma metabolic profile, including the proportion of this compound, remains similar across different administration routes and doses. nih.gov
Maximum Plasma Concentration (Cmax) and Time to Cmax (Tmax)
The peak plasma concentration (Cmax) and the time it takes to reach that peak (Tmax) for this compound are dependent on the route of ketorolac administration.
Following a single 30 mg oral dose of ketorolac tromethamine in healthy adults, the peak plasma this compound concentration was approximately 37 ng/mL, which was reached at about 1 hour post-administration. medcentral.com In contrast, after intramuscular administration, the rate of formation is slower. nih.gov
The table below summarizes the pharmacokinetic parameters of this compound following different administration routes and doses of ketorolac tromethamine.
| Administration Route | Ketorolac Dose | This compound Cmax (ng/mL) | This compound Tmax (hours) |
| Oral | 30 mg | ~37 | ~1 |
| Intramuscular | 30 mg | Slower formation rate compared to oral | Slower Tmax compared to oral |
| Intramuscular | 30 mg, 60 mg, 90 mg | Increases linearly with dose | - |
Distribution Characteristics within Biological Systems
The distribution of this compound throughout the body's tissues and its binding to plasma proteins are key aspects of its pharmacokinetic profile.
Tissue Distribution Studies
Direct and detailed tissue distribution studies specifically for this compound are not extensively available in the reviewed literature. However, information regarding its presence in certain organs can be inferred from studies on the excretion of ketorolac and its metabolites. This compound has been identified in the liver, where the metabolism of ketorolac primarily occurs through hydroxylation. medcentral.comnih.gov It is also found in the kidneys, as this is a major route of elimination for both ketorolac and its metabolites from the body. medcentral.comnih.gov
Animal studies on the distribution of radiolabeled ketorolac have shown that after oral administration in mice, the highest concentrations of radioactivity were found in the kidneys, with lower levels in the liver, lungs, and other tissues. medcentral.com While this reflects the distribution of the parent drug and all its metabolites combined, the presence of this compound in urine confirms its passage through and excretion by the kidneys. nih.gov
Protein Binding Dynamics
Specific data on the protein binding of this compound is not well-documented in the available research. In contrast, its parent compound, ketorolac, is known to be highly bound to human plasma proteins, with over 99% being bound. nih.gov The impact of this high degree of protein binding on the distribution and availability of ketorolac is significant. However, it cannot be assumed that this compound exhibits the same high level of protein binding without specific studies. The introduction of a hydroxyl group to form this compound increases its polarity, which could potentially alter its affinity for plasma proteins compared to the parent drug. Further research is needed to fully elucidate the protein binding dynamics of this compound.
Elimination and Excretion Pathways of this compound
The elimination of this compound is intrinsically linked to the excretion pathways of its parent compound, ketorolac. After formation through hydroxylation in the liver, this compound, which possesses minimal pharmacological activity, is cleared from the body primarily through the kidneys, with a smaller fraction eliminated via the biliary system. medcentral.com
Renal excretion is the principal route for the elimination of ketorolac and its metabolites, including this compound. Following the administration of ketorolac, a significant portion of the dose is recovered in the urine. medcentral.com Studies in healthy adult volunteers have shown that approximately 91-92% of a ketorolac dose is excreted in the urine. medcentral.comdrugbank.com Of the drug-related material found in urine, this compound accounts for a notable fraction.
In healthy adults, this compound constitutes about 11-12% of a single dose recovered from urine. medcentral.comresearchgate.net This is part of a metabolic profile in urine that also includes unchanged ketorolac (about 60%), ketorolac glucuronide (20-28%), and other unidentified polar metabolites. medcentral.comresearchgate.net
The proportion of renally excreted this compound can vary between different populations. For instance, a study in children aged 3 to 18 years found that this compound comprised approximately 20% of the total drug and metabolites recovered in the urine. umich.edu Furthermore, physiological states such as pregnancy can alter this metabolic pathway. Research has demonstrated that at delivery, the urinary portion of this compound was significantly higher compared to the postpartum period (38% vs. 28%), suggesting an increase in metabolic clearance to this compound. researchgate.net
Table 1: Urinary Excretion of this compound in Different Populations
| Population | Proportion of Dose Excreted as this compound in Urine | Citation(s) |
| Healthy Adults | ~11-12% | medcentral.com, researchgate.net |
| Children (3-18 years) | ~20% of recovered urinary metabolites | umich.edu |
| Women at Delivery | ~38% of recovered urinary metabolites | researchgate.net |
| Women Postpartum | ~28% of recovered urinary metabolites | researchgate.net |
While renal excretion is the predominant pathway, a minor portion of a ketorolac dose is eliminated through the feces, which is understood to occur via biliary elimination. medcentral.com In healthy adults, studies have consistently reported that approximately 6% of an administered dose is excreted in the feces over a period of three days. medcentral.comdrugbank.comvietmedix.comcore.ac.uk
Variability in this compound Pharmacokinetics
Significant differences have been observed based on age. The clearance of racemic ketorolac in children is approximately double the clearance reported in adults, which may suggest a higher metabolic rate, including the formation of this compound. umich.edunih.gov Conversely, in infants aged 2-11 months, there was an observed trend toward lower clearance rates compared to older children. researchgate.net
Physiological states also introduce variability. As noted previously, pregnancy significantly impacts ketorolac metabolism. A study documented that the metabolic clearance to this compound is increased at the time of delivery compared to the postpartum state, as evidenced by a higher proportion of the metabolite in urine. researchgate.netresearchgate.net This suggests that hormonal changes and altered enzyme activity during pregnancy can influence the disposition of this compound. researchgate.net
Influence of Physiological States on Disposition (e.g., Pregnancy, Postpartum)
The physiological changes associated with pregnancy and the postpartum period significantly impact the metabolic disposition of ketorolac, leading to notable alterations in the formation of this compound.
Research has shown that ketorolac clearance is elevated at the time of delivery when compared to non-pregnant or postpartum women. europa.eu This increased clearance is partly explained by a greater metabolic conversion of ketorolac to this compound, which points to an increase in oxidation activity during delivery. sigmaaldrich.comnih.gov
A comparative study analyzing urinary metabolites following a single intravenous dose of ketorolac tromethamine highlighted these differences. In 8-hour urine collections from women at delivery, this compound constituted a mean of 33% (with a standard deviation of 12%) of the total dose retrieved. nih.gov
When comparing the metabolic profile at delivery to the postpartum state, a paired statistical analysis revealed a significant shift in the excretion pattern. The proportion of the dose excreted as this compound was markedly higher at delivery (38%) compared to the postpartum period (28%). nih.govhres.ca This finding underscores the dynamic changes in drug metabolism that occur during these distinct physiological states. allucent.com
Table 1: Comparison of Mean Urinary Excretion of Ketorolac and this compound at Delivery vs. Postpartum. nih.govhres.ca
Population Pharmacokinetic Analysis
While the principles of population pharmacokinetic (PK) analysis are widely applied to understand variability in drug concentrations among individuals, specific population PK models exclusively for this compound are not extensively detailed in the available scientific literature. europa.euresearchgate.net Population PK studies have predominantly centered on the parent compound, ketorolac, to guide dosing recommendations by identifying sources of variability. europa.euresearchgate.net
In the broader context of ketorolac pharmacokinetics, this compound is recognized as a minor circulating metabolite. sigmaaldrich.comnih.gov Studies in healthy volunteers have shown that the amount of this compound in plasma is very low. nih.gov For instance, following 30 mg oral and intramuscular doses of ketorolac tromethamine, the area under the curve (AUC) ratio of this compound to ketorolac was only 1.9% and 1.5%, respectively. nih.gov
Although some population PK analyses of ketorolac have been conducted in specific populations, such as women at delivery, the detailed modeling parameters for the formation and elimination of this compound are not consistently reported. medcentral.com These analyses generally confirm that the primary route of ketorolac elimination is renal, with a significant portion excreted in the urine as unchanged drug and its metabolites, including this compound and glucuronide conjugates. hres.ca
Table 2: Relative Plasma Exposure of this compound to Ketorolac in Healthy Volunteers. nih.gov
Biological Activity and Pharmacological Status of P Hydroxyketorolac
Assessment of Pharmacological Inactivity
Numerous studies have consistently demonstrated the lack of significant pharmacological activity of p-hydroxyketorolac. nih.govdrugsporphyria.netsigmaaldrich.comshayanafarm.com Research indicates that this hydroxylated metabolite possesses very weak pharmacological effects compared to its parent compound, ketorolac (B1673617). google.commedcentral.com Specifically, this compound exhibits less than 1% of the analgesic potency and less than 20% of the anti-inflammatory activity of ketorolac. medcentral.com
The primary mechanism of action for ketorolac and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—mediators of pain and inflammation. drugbank.comncats.iofda.gov The pharmacological inactivity of this compound is attributed to its substantially diminished ability to inhibit these COX enzymes. vt.edu
The vast majority of the therapeutic effects of ketorolac administration are due to the parent drug itself, with over 96% of the circulating drug-related material in the plasma being unchanged ketorolac. nih.govsigmaaldrich.commedznat.com.ua The presence of this compound is primarily an indicator of the body's metabolic processes acting on the administered ketorolac. medscape.commedcentral.com
Mechanisms Underlying the Loss of Pharmacological Action
The transformation of ketorolac to this compound involves a structural modification that significantly alters its interaction with its biological targets and its pharmacokinetic profile, leading to its pharmacological inactivity.
The analgesic and anti-inflammatory effects of ketorolac are primarily due to the S-enantiomer, which effectively inhibits both COX-1 and COX-2 enzymes. drugbank.comncats.io This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. ncats.ionih.gov
The introduction of a hydroxyl group onto the phenyl ring of ketorolac to form this compound is believed to diminish its ability to bind effectively to the active site of the COX enzymes. vt.edumdpi.com This structural change likely alters the molecule's shape and electronic distribution, hindering its ability to competitively inhibit arachidonic acid binding, thus rendering it pharmacologically inactive. mdpi.com
Ketorolac is metabolized in the liver, where it undergoes hydroxylation to form this compound and also conjugation with glucuronic acid. fda.govdrugbank.comontosight.ai While a small amount of this compound circulates in the plasma, it is efficiently eliminated. nih.gov The primary route of excretion for both ketorolac and its metabolites is through the urine. fda.govhres.ca Approximately 92% of an administered dose of ketorolac is recovered in the urine, with about 60% as unchanged ketorolac and around 40% as metabolites, including this compound and glucuronide conjugates. fda.govdrugbank.com
The amount of this compound found in plasma is very low. nih.gov Studies have shown that the area under the plasma concentration-time curve (AUC) ratio of this compound to ketorolac is only about 1.5% to 1.9%, indicating minimal systemic exposure to the metabolite. nih.gov This rapid clearance and low circulating concentration further contribute to its lack of pharmacological effect. nih.gov
Role of this compound as a Metabolic Marker in Clinical Studies
Due to its status as a major but inactive metabolite, this compound serves as a valuable biomarker in clinical and pharmacokinetic studies to understand the metabolism of ketorolac. researchgate.netcolumbia.eduumich.edu The measurement of this compound in plasma and urine allows researchers to assess the rate and extent of ketorolac metabolism in different patient populations. researchgate.netumich.eduresearchgate.net
For instance, studies have measured the concentrations of ketorolac and this compound to investigate how factors like age, renal function, and pregnancy can influence the drug's pharmacokinetics. researchgate.netcolumbia.edu One study observed that in pregnant women at delivery, there was a significantly higher urinary excretion of this compound compared to postpartum, suggesting an increase in the metabolic clearance of ketorolac during pregnancy. researchgate.net
The development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC), has enabled the accurate quantification of both ketorolac and this compound in biological samples, facilitating these pharmacokinetic investigations. nih.govumich.edu
Urinary Excretion of Ketorolac and its Metabolites in Adults
| Compound | Percentage of Dose Recovered in Urine |
|---|---|
| Unchanged Ketorolac | ~60% nih.govfda.govdrugbank.com |
| This compound | ~12% nih.gov |
Pharmacological Activity Comparison
| Compound | Analgesic Potency (relative to Ketorolac) | Anti-inflammatory Potency (relative to Ketorolac) |
|---|---|---|
| Ketorolac | 100% | 100% |
Analytical Methodologies for Quantification and Characterization of P Hydroxyketorolac
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of p-Hydroxyketorolac from its parent drug, other metabolites, and endogenous components in complex samples. High-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), and thin-layer chromatography (TLC) are the principal methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-performance liquid chromatography (HPLC) stands as a robust and widely used technique for the analysis of this compound. It offers excellent resolution, sensitivity, and reproducibility for both quantitative and qualitative purposes.
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase, leading to the retention and separation of compounds based on their hydrophobicity. Several RP-HPLC methods have been developed for the simultaneous determination of ketorolac (B1673617) and this compound in biological fluids like plasma and urine. scribd.com
A key study details a method for analyzing ketorolac and this compound in plasma samples. The chromatographic separation was achieved using a C18 column with a mobile phase consisting of acetonitrile and 5 mM ammonium acetate (pH 3.5) in a 60:40 v/v ratio. The flow rate was maintained at 1 ml/min, and detection was performed using a photodiode array (PDA) detector at 306 nm. nih.gov Another method utilized an Oyster BDS column (150×4.6 mm i.d., 5 μm particle size) with a mobile phase of methanol, acetonitrile, and 20 mM sodium dihydrogen phosphate (pH 5.5) (50:10:40, %v/v) at a flow rate of 1.0 ml/min for the separation of ketorolac, which can be adapted for this compound analysis. nih.gov
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Thermo C18 (250 mm × 4.6 mm i.d., 5.0μ) | Oyster BDS (150×4.6 mm i.d., 5 μm particle size) |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (pH 3.5) (60:40% v/v) | Methanol:acetonitrile:sodium dihydrogen phosphate (20 mM; pH 5.5) (50:10:40, %v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection | Photodiode Array (PDA) at 306 nm | Photodiode array detector at 322 nm |
| Sample Type | Human Plasma | Pharmaceuticals |
The enantioselective analysis of this compound is of significant interest as the pharmacological activity of ketorolac resides primarily in the S-(-)-enantiomer. Chiral HPLC is the technique of choice for separating the enantiomers of chiral compounds. phenomenex.com While numerous chiral stationary phases (CSPs) have been successfully employed for the resolution of ketorolac enantiomers, the separation of this compound enantiomers has proven to be more challenging.
One study reported a coupled achiral-chiral HPLC system for the simultaneous determination of the enantiomers of ketorolac and this compound in human plasma and urine. The initial separation was performed on a C18 stationary phase, followed by enantioselective separation on a human serum albumin (HSA)-based chiral analytical column. This method successfully resolved the enantiomers of this compound. akjournals.com In contrast, another study utilizing an α1-acid glycoprotein (AGP) chiral stationary phase for the separation of ketorolac enantiomers found that the this compound metabolite was not enantiomerically resolved under the applied conditions. researchgate.net This highlights the critical role of the chiral selector in achieving enantioseparation.
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Resolution of this compound Enantiomers | Reference |
|---|---|---|---|---|
| Human Serum Albumin (HSA)-based | 0.05 M Sodium phosphate buffer (pH 6.9) with 13% (v/v) acetonitrile | UV at 313 nm | Resolved | akjournals.com |
| α1-acid glycoprotein (AGP) | Not specified for this compound | UV | Not Resolved | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 μm) and higher pressures compared to conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. A UHPLC method coupled with diode array detection (UHPLC-DAD) has been developed for the analysis of ketorolac in biological samples, which can be readily applied to the quantification of this compound. wisdomlib.org
One such method employed a reversed-phase C18 column with a mobile phase consisting of a blend of acetonitrile and water adjusted to pH 4. This method demonstrated a short analysis time of 2.4 minutes and a strong linear correlation over a range of concentrations. wisdomlib.org The high throughput and efficiency of UHPLC make it an attractive alternative to traditional HPLC for the analysis of this compound, especially in studies involving a large number of samples. An LC-MS/MS method for ketorolac quantification in human aqueous and vitreous humors also utilized a UHPLC system, demonstrating the compatibility of UHPLC with mass spectrometric detection for high sensitivity. nih.gov
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a planar chromatographic technique that is often used for qualitative analysis, such as monitoring the progress of a reaction or identifying compounds in a mixture. libretexts.org It is a simple, rapid, and cost-effective method. aga-analytical.com.pl In TLC, a stationary phase, typically silica gel, is coated on a solid support like a glass or aluminum plate. The sample is spotted on the plate, which is then placed in a developing chamber containing a mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. libretexts.org
While specific TLC methods for the detailed quantification of this compound are not extensively reported in the primary literature, it can be employed as a preliminary screening tool or for the qualitative identification of ketorolac and its metabolites. scribd.com The separated spots can be visualized under UV light or by using specific staining reagents. analyticaltoxicology.com
Detection and Identification Modalities
Following chromatographic separation, various detection and identification modalities are employed to quantify and characterize this compound. The choice of detector depends on the required sensitivity, selectivity, and the nature of the information sought.
Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method used in conjunction with HPLC and UHPLC. This compound possesses chromophores that absorb light in the UV region, allowing for its detection. A photodiode array (PDA) detector is particularly useful as it can acquire the entire UV spectrum of the eluting compound, providing information about its purity and identity. measurlabs.comctlatesting.com The maximum absorbance for ketorolac is reported to be around 322 nm, which serves as a good starting point for the detection of this compound. ijbpas.com
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS or LC-MS/MS) is a powerful technique for the definitive identification and sensitive quantification of this compound. thermofisher.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules like this compound. In tandem mass spectrometry (MS/MS), a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, making it ideal for analyzing complex biological matrices. researchgate.net The fragmentation pattern of this compound can provide valuable structural information for its unambiguous identification. The major fragmentation in ketones typically involves the cleavage of C-C bonds adjacent to the carbonyl group. libretexts.org
| Detection/Identification Modality | Principle | Application for this compound |
|---|---|---|
| UV-Vis Spectroscopy (including PDA) | Measures the absorption of ultraviolet or visible light by the analyte. A PDA detector acquires the full UV spectrum. measurlabs.com | Quantification and peak purity assessment in HPLC and UHPLC. Detection is typically performed around the absorbance maximum of ketorolac (approx. 322 nm). ijbpas.com |
| Mass Spectrometry (MS and MS/MS) | Measures the mass-to-charge ratio of ions. Tandem MS provides structural information through fragmentation. thermofisher.com | Highly sensitive and specific quantification, and definitive structural identification, especially in complex matrices like plasma and urine. nih.gov |
Ultraviolet (UV) Detection
Ultraviolet (UV) detection, typically coupled with High-Performance Liquid Chromatography (HPLC), represents a common approach for the quantification of aromatic compounds like this compound. This method relies on the principle that the molecule absorbs light in the UV spectrum due to its conjugated pi-bonding systems. libretexts.org The parent compound, ketorolac, exhibits a maximum absorbance (λmax) at approximately 322 nm. ijbpas.com While the specific λmax for this compound may be slightly shifted due to the addition of a hydroxyl group to the phenyl ring, it is expected to retain strong UV absorbance, making this detection method viable.
Method development using HPLC-UV for this compound would involve optimizing the mobile phase composition to achieve chromatographic separation from the parent drug and other potential metabolites. researchgate.netchemrj.org The detector wavelength would be set at or near the λmax of this compound for optimal sensitivity. iajps.com The linearity of the detector response to varying concentrations of the analyte is a critical parameter for validation, with studies on the parent compound, ketorolac, demonstrating linearity over specific concentration ranges. sciencescholar.us
Table 1: HPLC-UV Method Parameters for Ketorolac (Applicable to this compound)
| Parameter | Typical Value/Condition | Source |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Methanol:Water or Acetonitrile:Buffer | chemrj.org |
| Detection Wavelength | ~314-322 nm | ijbpas.comajprd.com |
| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netajprd.com |
| Linearity Range | 4-12 µg/mL (for Ketorolac) | sciencescholar.us |
Mass Spectrometry (MS) Coupling
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for the quantification of this compound in biological fluids. thermofisher.com This technique allows for the separation of the analyte from the matrix, followed by its ionization and fragmentation to produce characteristic mass-to-charge ratio (m/z) transitions that are unique to the molecule, ensuring high specificity. nih.gov
A validated LC method has been described for the direct quantification of both racemic ketorolac and this compound in plasma and urine. kuleuven.be This method demonstrates the feasibility of simultaneously measuring the parent drug and its primary metabolite. Quantification is typically achieved using multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition. nih.gov The choice of ionization source, such as electrospray ionization (ESI), is crucial and is operated in either positive or negative mode depending on the analyte's properties. researchgate.net
Table 2: LC-MS/MS Parameters for the Analysis of Ketorolac and its Metabolites
| Parameter | Description | Source |
| Chromatography | Reversed-phase HPLC | kuleuven.be |
| Ionization Source | Electrospray Ionization (ESI) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Linearity Range | 0.025–10 mg/L (for this compound) | kuleuven.be |
| Biological Matrices | Plasma, Urine | kuleuven.be |
Fluorophotometry
Fluorophotometry is an analytical technique that measures the intensity of fluorescence emitted from a sample. While it has been mentioned as a potential method for the analysis of ketorolac tromethamine, there is a lack of specific, published methods for the quantification of this compound using this technique. researchgate.net The applicability of fluorophotometry would depend on the intrinsic fluorescent properties of the this compound molecule. The introduction of a hydroxyl group to the aromatic ring could potentially enhance its fluorescence compared to the parent compound, but this would require experimental verification.
Voltammetry
Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as the potential is varied. researchgate.net The benzoyl moiety in the ketorolac molecule is electroreducible, which allows for its determination using techniques like differential pulse polarography. nih.gov A well-defined peak can be obtained at a specific pH, which can be used for quantitative analysis. nih.gov
Given that the core electroactive structure is retained in this compound, it is scientifically plausible that voltammetric methods could be adapted for its quantification. The hydroxyl group may influence the reduction potential, which would necessitate re-optimization of the method parameters, such as the pH of the supporting electrolyte and the potential waveform. nih.gov Square wave voltammetry, known for its high sensitivity and lower background current, could be a particularly suitable approach. nih.gov
Sample Preparation and Extraction Strategies from Biological Matrices
Effective sample preparation is a critical step in the bioanalytical workflow, aiming to isolate this compound from the complex biological matrix, eliminate interferences, and concentrate the analyte before instrumental analysis. aafs.org The choice of extraction strategy depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the requirements of the subsequent analytical technique.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from biological fluids. kuleuven.be It involves passing the liquid sample through a solid adsorbent (the stationary phase), where the analyte of interest is retained. youtube.com Interfering substances can then be washed away, and the purified analyte is subsequently eluted with a suitable solvent. youtube.com
A specific SPE protocol for the extraction of this compound from plasma and urine has been developed. kuleuven.be This method utilizes a C8 bonded silica as the stationary phase. The protocol involves conditioning the SPE column, loading the acidified sample, washing to remove interferences, and finally eluting the analyte.
Table 3: Solid-Phase Extraction Protocol for this compound
| Step | Procedure | Source |
| Stationary Phase | Bond Elut C8 (100 mg) | kuleuven.be |
| Sample Pre-treatment | Acidification of plasma or urine | kuleuven.be |
| Conditioning | Activation of the sorbent | youtube.com |
| Loading | Application of the pre-treated sample | kuleuven.be |
| Washing | Removal of interfering compounds | youtube.com |
| Elution | Recovery of this compound | kuleuven.be |
Liquid-Liquid Extraction Procedures
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. kuleuven.be The efficiency of the extraction is dependent on factors such as the pH of the aqueous phase and the choice of the organic solvent.
For this compound, multi-stage liquid-liquid extraction procedures have been previously reported. kuleuven.be These methods often involve the use of solvents like diethyl ether and hexane for the extraction from plasma. The pH of the sample is typically adjusted to ensure that the acidic analyte is in its non-ionized form, thereby promoting its transfer into the organic phase.
Validation of Analytical Procedures
The validation of analytical procedures for the quantification and characterization of this compound is essential to ensure the reliability and accuracy of experimental results. This process involves a series of experiments to assess the performance of the analytical method.
Linearity and Calibration Range Determination
Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eunih.gov
For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response (e.g., peak area in chromatography) versus the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.0. For example, a validated HPLC method for ketorolac tromethamine demonstrated linearity in the concentration range of 4-12 µg/ml. sciencescholar.us Another study showed a linear relationship for ketorolac in the range of 10.0–125.0 ng/ml in human plasma, with a regression coefficient greater than 0.999. nih.gov
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Source |
|---|---|---|---|---|
| Ketorolac | RP-HPLC | 0.01-15 µg/ml | 0.994 | nih.gov |
| Ketorolac Tromethamine | RP-HPLC | 4-12 µg/ml | Not Specified | sciencescholar.us |
| Ketorolac | HPLC | 10.0–125.0 ng/ml | >0.999 | nih.gov |
| Ketorolac Tromethamine | HPLC | 0.201-6.445 µg/mL | >0.999 | nih.gov |
Accuracy and Precision Evaluation
Accuracy refers to the closeness of the test results obtained by the method to the true value. scioninstruments.com Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov Precision is usually expressed as the relative standard deviation (%RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. europa.eu
The accuracy of an analytical method for this compound is often determined by recovery studies, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered is calculated. For instance, recovery studies for ketorolac tromethamine were performed at 50%, 100%, and 150% of the target concentration. sciencescholar.us An acceptable accuracy is generally within a certain percentage of the nominal value, for example, a validated method for ketorolac showed accuracy exceeding 97%. nih.gov
Precision is evaluated by analyzing multiple replicates of a sample at different concentrations within the calibration range on the same day (intra-day precision) and on different days (inter-day precision). A low %RSD (typically less than 2%) indicates good precision. sciencescholar.us For example, a validated HPLC method for ketorolac showed a %RSD below 2 for both intraday and interday precision. nih.gov
| Analyte | Parameter | Concentration Levels | Acceptance Criteria | Source |
|---|---|---|---|---|
| Ketorolac Tromethamine | Accuracy (% Recovery) | 50%, 100%, 150% | Not Specified | sciencescholar.us |
| Ketorolac Tromethamine | Accuracy (% Recovery) | Not Specified | >97% | nih.gov |
| Ketorolac | Precision (% RSD) | Not Specified | <2% | nih.gov |
Sensitivity (Limit of Detection and Quantification)
The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). researchgate.net The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. youtube.com The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. youtube.com
LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. The formulas LOD = 3.3σ/S and LOQ = 10σ/S are commonly used, where σ is the standard deviation of the intercept and S is the slope of the calibration curve. nih.gov For example, a validated HPLC method for ketorolac reported an LOD of 0.002 µg/ml and an LOQ of 0.007 µg/ml. nih.gov Another method for ketorolac tromethamine determined the LOD and LOQ to be 0.415 µg/ml and 1.3 µg/ml, respectively. sciencescholar.us
| Analyte | Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Ketorolac | RP-HPLC | 0.002 µg/ml | 0.007 µg/ml | nih.gov |
| Ketorolac Tromethamine | RP-HPLC | 0.415 µg/ml | 1.3 µg/ml | sciencescholar.us |
| Ketorolac Tromethamine | UPLC | 0.016 µg/mL | 0.051 µg/mL | unpad.ac.id |
Recovery Assessment in Biological Samples
When quantifying this compound in biological matrices such as plasma or urine, it is crucial to assess the extraction recovery. This determines the efficiency of the sample preparation method in extracting the analyte from the complex biological matrix.
Recovery is typically evaluated by comparing the analytical response of an analyte extracted from a biological sample with the response of a standard solution of the same concentration. The process often involves spiking a known amount of this compound into a blank biological matrix, followed by the extraction procedure and analysis. For instance, a study analyzing ketorolac in human plasma reported a recovery of 93.7 ± 0.12%. nih.gov
Stability of this compound in Analytical Samples
The stability of this compound in analytical samples under various storage and handling conditions must be evaluated to ensure the integrity of the results. Stability studies typically investigate the effects of time, temperature, and light on the analyte's concentration.
These studies may include:
Freeze-thaw stability: Assessing the stability of the analyte after repeated freezing and thawing cycles.
Short-term (bench-top) stability: Evaluating the stability of the analyte in the processed sample at room temperature for a specified period.
Long-term stability: Determining the stability of the analyte in the sample when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration. nih.gov
Stock solution stability: Assessing the stability of the standard stock solutions at room temperature and under refrigeration. nih.gov
For example, a study on ketorolac tromethamine found no degradation in samples for the first 7 days under various storage conditions. However, degradation products were observed in samples stored in clear glassware at ambient temperatures after 4 weeks. japsonline.com Another study investigated the stability of ketorolac tromethamine under forced degradation conditions, including acid and basic hydrolysis, heat, light, and oxidation. unpad.ac.id
Application of Methods in Biological Fluid Analysis
The accurate quantification of this compound, the primary metabolite of the nonsteroidal anti-inflammatory drug ketorolac, in biological fluids is crucial for pharmacokinetic and metabolic studies. Various analytical methodologies have been developed and applied to determine its concentration in human plasma, urine, serum, and synovial fluid. High-performance liquid chromatography (HPLC) is a commonly employed technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
Quantification in Human Plasma
The analysis of this compound in human plasma is essential for understanding its absorption, distribution, metabolism, and excretion profile. Researchers have developed sensitive and specific methods, predominantly based on HPLC, to achieve reliable quantification.
A key approach involves solid-phase extraction (SPE) for sample cleanup, which effectively removes interfering endogenous compounds from the plasma matrix. kuleuven.be This is followed by chromatographic separation and quantification. For instance, a direct and sensitive method combining SPE with HPLC-UV detection was developed for the simultaneous quantification of racemic ketorolac and this compound. kuleuven.beresearchgate.net This method demonstrated linearity for this compound over a concentration range of 0.025–10 mg/L. kuleuven.beresearchgate.net The lower limit of quantification (LLOQ) achieved with this method was noted to be twice as low as previously described methods, highlighting its enhanced sensitivity. kuleuven.beresearchgate.net
Another study utilized a reversed-phase HPLC method to analyze plasma samples for both ketorolac and this compound. nih.gov This research confirmed that the amount of this compound circulating in the plasma is relatively low compared to the parent drug. nih.gov In addition to SPE, liquid-liquid extraction has also been used for sample preparation before HPLC analysis. kuleuven.be More advanced techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed for the parent compound ketorolac, using plasma as a surrogate matrix for rarer samples like aqueous and vitreous humor. nih.gov These methods, which involve protein precipitation for sample preparation, achieve high sensitivity with concentration ranges spanning from 2.5 ng/mL to 5000 ng/mL for ketorolac, suggesting their potential applicability for its metabolites. nih.gov
Table 1: Methodologies for this compound Quantification in Human Plasma
| Analytical Method | Sample Preparation | Linearity Range (mg/L) | Key Findings |
|---|---|---|---|
| HPLC-UV kuleuven.beresearchgate.net | Solid-Phase Extraction (SPE) | 0.025–10 | Direct, sensitive method; LLOQ was two times lower than earlier methods. |
| Reversed-Phase HPLC nih.gov | Not specified | Not specified | Amount of circulating this compound was found to be very low. |
Quantification in Urine Samples
Urine analysis provides valuable information on the excretion of drugs and their metabolites. The quantification of this compound in urine helps to complete the pharmacokinetic picture of ketorolac.
Methods developed for plasma analysis are often adapted for urine samples. A direct quantification method using solid-phase extraction followed by HPLC was validated for both plasma and urine. kuleuven.beresearchgate.net For this compound, the standard curves in urine were linear over a concentration range of 0.025–10 mg/L. kuleuven.beresearchgate.net The extraction and chromatography process yielded clean chromatograms without interference from endogenous compounds present in drug-free human urine. kuleuven.be
Another approach for determining ketorolac in spiked urine and spiked simulated urine samples reported high recovery rates of 99.47% and 101.51%, respectively, indicating the method's accuracy and suitability for biological matrices. wisdomlib.org Furthermore, a fluorimetric method using stopped-flow sequential injection analysis was developed for the parent drug, ketorolac. researchgate.net This method, based on the oxidation of the analyte by an acidic permanganate solution, achieved a detection limit of 0.12 µg/mL and demonstrated satisfactory recovery in human urine samples, ranging from 92% to 108%. researchgate.net
Table 2: Methodologies for this compound Quantification in Urine Samples
| Analytical Method | Sample Preparation | Linearity Range (mg/L) | Recovery (%) | Key Findings |
|---|---|---|---|---|
| HPLC-UV kuleuven.beresearchgate.net | Solid-Phase Extraction (SPE) | 0.025–10 | Not specified | Method is suitable for direct quantification without interference from endogenous compounds. |
| HPLC wisdomlib.org | Liquid-Liquid Extraction | Not specified | 99.47 - 101.51 | Applicable for analysis in spiked urine and simulated urine. |
Quantification in Serum and Synovial Fluid
Quantifying drug and metabolite concentrations in serum and synovial fluid is particularly relevant for understanding their distribution into joints, which is important for anti-inflammatory drugs used in conditions like osteoarthritis.
A rapid, selective, and sensitive isocratic reversed-phase HPLC assay with UV detection has been developed for the quantification of ketorolac in serum and synovial fluid samples. researchgate.net This method utilizes solid-phase extraction for sample clean-up and a C18 column for chromatographic separation. researchgate.net Quantitative analysis is based on the chromatographic peak area ratio using UV absorbance at 313 nm. researchgate.net This HPLC/UV method has been successfully used for routine monitoring of serum and synovial fluid concentrations in rheumatology patients and is also suitable for pharmacokinetic studies due to its sensitivity. researchgate.net While this method was developed for ketorolac, its principles are applicable for the analysis of its hydroxylated metabolite, this compound. Studies analyzing various biomarkers in osteoarthritis have established protocols for the collection and processing of serum and synovial fluid, which involve centrifugation and storage at -80°C, ensuring sample integrity for subsequent analysis. nih.gov
Table 3: Methodologies for Ketorolac Quantification in Serum and Synovial Fluid
| Analytical Method | Sample Preparation | Detection | Application | Key Findings |
|---|
Toxicological Considerations of P Hydroxyketorolac
Role in Detoxification and Elimination of Ketorolac (B1673617)
The biotransformation of ketorolac in the liver primarily involves hydroxylation of the phenyl ring, leading to the formation of p-Hydroxyketorolac. This metabolic process is a crucial step in the detoxification of ketorolac, as it converts the pharmacologically active parent drug into an inactive substance. nih.govnih.gov This conversion facilitates the elimination of the drug from the body, a key aspect of drug metabolism and detoxification. wikipedia.org
Following its formation, this compound is further conjugated and, along with a smaller portion of unchanged ketorolac, is primarily excreted through the kidneys into the urine. drugbank.comnih.gov This renal clearance is the main route of elimination for ketorolac and its metabolites. nih.gov The efficient conversion of ketorolac to the inactive this compound and its subsequent excretion underscore the metabolite's vital role in the detoxification pathway, preventing the accumulation of the active drug and mitigating the potential for toxicity.
Assessment of Inherent Toxicological Profile
A key aspect of the toxicological assessment of this compound is its pharmacological inactivity. nih.gov Studies have demonstrated that this metabolite does not possess the anti-inflammatory and analgesic properties of the parent compound, ketorolac. This lack of pharmacological activity suggests a minimal inherent toxicological profile.
Furthermore, pharmacokinetic studies have revealed that the concentration of this compound circulating in the plasma is very low. nih.gov The systemic exposure to this metabolite is significantly less than that of the parent drug. This low concentration, combined with its pharmacological inactivity, strongly indicates that this compound itself does not pose a significant toxicological risk to the body.
The table below summarizes the key pharmacokinetic parameters of ketorolac and this compound, highlighting the low systemic exposure to the metabolite.
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) |
| Ketorolac | Data varies with dosage and administration route | Data varies with dosage and administration route |
| This compound | Significantly lower than Ketorolac | Significantly lower than Ketorolac |
Data from pharmacokinetic studies illustrate that the peak plasma concentration (Cmax) and the total drug exposure over time (AUC) of this compound are markedly lower than those of the parent drug, ketorolac.
Future Research Directions and Unanswered Questions in P Hydroxyketorolac Studies
Advanced Structural Elucidation of Minor Metabolites
While p-hydroxyketorolac is the main metabolite, the complete metabolic profile of ketorolac (B1673617) likely includes other minor, currently unidentified metabolites. researchgate.net The exact metabolic fate of ketorolac is not yet fully established, with unidentified polar metabolites also being reported. medcentral.comunits.it Early studies in animals identified intact ketorolac, this compound, and other polar metabolites in urine, but the precise structures of these other compounds remain elusive. aapharma.cahres.ca
Future research must focus on the comprehensive identification and structural elucidation of these minor metabolites. criver.com This is critical because even metabolites in low abundance can have significant biological or toxicological activity or can serve as biomarkers for specific metabolic pathways. The process of structural elucidation involves using all available chromatographic and spectral data to identify a component of interest. criver.com
Key Research Objectives:
Comprehensive Profiling: Utilize high-resolution mass spectrometry (HRMS) platforms like Orbitrap and TOF-MS to perform untargeted metabolomic analysis of plasma, urine, and tissue samples from individuals administered ketorolac. chimia.chd-nb.info This can help in finding and preliminarily identifying previously unknown compound-related metabolites. criver.com
Advanced Spectrometry Techniques: Employ multi-stage tandem mass spectrometry (MSn) to generate detailed fragmentation patterns of potential minor metabolites, providing crucial clues to their structure. d-nb.info
NMR Spectroscopy: For any minor metabolites that can be isolated in sufficient quantities, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure determination. d-nb.infoscielo.org.mx Although challenging due to the low concentrations, advances in NMR technology, such as cryogenic probes, could make this more feasible. d-nb.info
Confirmation with Synthetic Standards: Once a putative structure is proposed, chemical synthesis of the reference standard is necessary for ultimate confirmation of its identity. d-nb.info
Comprehensive Enzymatic Characterization of Formation Pathways
The formation of this compound occurs via aromatic hydroxylation of the ketorolac molecule. medcentral.comdrugbank.com This Phase I metabolic reaction is primarily attributed to the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com Specifically, CYP2C8 and CYP2C9 have been identified as enzymes involved in ketorolac metabolism. drugbank.com However, the relative contribution of each enzyme to this compound formation and the potential involvement of other CYP isoforms or different enzyme families are not fully characterized.
A complete understanding of the enzymatic pathways is crucial for predicting drug-drug interactions and understanding metabolic variability.
Future Research Directions:
Recombinant Enzyme Assays: Use of recombinant human CYP enzymes to definitively determine which isoforms are capable of metabolizing ketorolac to this compound and to calculate the kinetic parameters (Km, Vmax) for each.
Multi-enzyme Complexes: Investigate the possibility that the enzymes involved in ketorolac metabolism form multi-enzyme complexes or "metabolons," which can facilitate substrate channeling and increase metabolic efficiency, a phenomenon observed in other metabolic pathways. frontiersin.org
Pharmacogenomic and Inter-individual Variability in Metabolism
Significant inter-individual variability exists in the efficacy and side effects of non-steroidal anti-inflammatory drugs (NSAIDs), which can be partly explained by genetic variations in metabolizing enzymes. oatext.com For drugs metabolized by CYP2C9, polymorphisms in the CYP2C9 gene can lead to different metabolizer phenotypes, such as poor, intermediate, and extensive metabolizers. mdpi.comjnmp.ru Patients with reduced-function CYP2C9 alleles (e.g., CYP2C92 and CYP2C93) may have decreased metabolism of CYP2C9 substrates. oatext.comjnmp.ru
While ketorolac is often suggested as an alternative for patients who are poor metabolizers of other NSAIDs processed by CYP2C9, its own metabolism involves this pathway. mdpi.comcpicpgx.org Therefore, the impact of CYP2C9 and CYP2C8 polymorphisms on the rate and extent of this compound formation is a critical and understudied area.
Key Research Questions:
Genotype-Phenotype Correlation: Conduct clinical studies to correlate specific CYP2C9 and CYP2C8 genotypes with plasma concentrations of both ketorolac and this compound. This would help determine if individuals with certain genetic variants have altered metabolic ratios.
Impact on Clinical Outcomes: Investigate whether variability in this compound formation, linked to genetic polymorphisms, has any clinical consequences. For instance, do poor metabolizers with higher sustained levels of the parent drug show different response or risk profiles? Studies have shown that carriers of CYP2C92 and CYP2C93 may experience increased effectiveness of ketorolac analgesia. jnmp.ru
Table 1: Key Genes in Ketorolac Metabolism and Potential Research Focus
| Gene | Encoded Enzyme | Role in Ketorolac Metabolism | Future Research Focus |
|---|---|---|---|
| CYP2C9 | Cytochrome P450 2C9 | Phase I hydroxylation to form this compound. drugbank.com | Quantify the impact of common variants (e.g., CYP2C9\2, *CYP2C9\3*) on the ketorolac/p-hydroxyketorolac metabolic ratio. jnmp.ru |
| CYP2C8 | Cytochrome P450 2C8 | Phase I hydroxylation. drugbank.com | Investigate the influence of CYP2C8 variants on ketorolac metabolism, especially in individuals with normal CYP2C9 function. |
| UGT2B7 | UDP-glucuronosyltransferase 2B7 | Phase II glucuronic acid conjugation of ketorolac. drugbank.com | Assess how variability in UGT activity might shift the balance between hydroxylation and direct conjugation pathways. |
Development of Novel Analytical Approaches for Enhanced Sensitivity and Throughput
The quantification of this compound in biological matrices like plasma and urine is essential for pharmacokinetic and metabolic studies. nih.gov Various analytical methods, primarily based on high-performance liquid chromatography (HPLC), have been developed. japsonline.com Early methods often used UV detection, but to enhance sensitivity and specificity, there has been a shift towards mass spectrometry (MS). researchgate.netkuleuven.be
Despite these advances, there is a continuous need for analytical methods with even greater sensitivity, especially for quantifying minor metabolites or for studies involving low doses or specific populations (e.g., pediatrics). units.it Furthermore, high-throughput methods are needed for large-scale pharmacogenomic and metabolomic studies.
Future Developments:
Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS: Further optimization of UHPLC-MS/MS methods can offer faster analysis times and higher resolution, which is crucial for separating this compound from isomeric metabolites and endogenous interferences. japsonline.com
High-Resolution Mass Spectrometry (HRMS): The use of HRMS for quantification (QUAL/QUAN) allows for simultaneous screening for unknown metabolites and accurate quantification of known ones like this compound. chimia.ch
Novel Detection Techniques: Exploring alternative detectors like charged aerosol detection (CAD), which does not require a chromophore and can offer a uniform response for compounds and their metabolites, could be beneficial, especially when reference standards for metabolites are unavailable. thermofisher.com
Dried Blood Spot (DBS) Sampling: Development and validation of methods using DBS would facilitate sample collection in large-scale or remote studies, requiring smaller blood volumes and simplifying storage and transport.
Computational Modeling and Simulation for Metabolic Prediction and Interaction Analysis
Computational (in silico) approaches are increasingly used in drug development to predict metabolic fate and potential interactions, saving time and resources. biomedres.us Methods like density functional theory (DFT) and molecular docking can be used to study the stability of a drug and its metabolites and their interaction with enzyme active sites. researchgate.netnih.gov
For this compound, computational models could be powerful tools to refine our understanding of its formation and to predict interactions that have not yet been studied experimentally.
Potential Applications:
Metabolic Site Prediction: Use computational software to predict the most likely sites of metabolism on the ketorolac molecule and compare these predictions with experimental findings to refine the predictive models.
Docking Studies: Perform molecular docking simulations of ketorolac within the active sites of various CYP450 enzymes (e.g., CYP2C8, CYP2C9, and other isoforms) to understand the structural basis for its hydroxylation to this compound. nih.govdntb.gov.ua
ADMET Prediction: Employ Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models to assess the likely properties of uncharacterized minor metabolites, helping to prioritize which ones to investigate further. biomedres.usresearchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling: Develop PBPK models that incorporate data on enzyme kinetics and pharmacogenomics to simulate the pharmacokinetics of ketorolac and this compound in diverse virtual populations, helping to predict inter-individual variability. columbia.edu
Integrated Omics Approaches in Metabolic Research
The field of precision medicine increasingly relies on integrated "omics" approaches (genomics, transcriptomics, proteomics, metabolomics) to provide a holistic view of drug effects on a biological system. mdpi.comresearchgate.net For this compound, such an approach could uncover novel insights beyond simple pharmacokinetic measurements.
By combining different omics datasets, researchers can link genetic predispositions to downstream functional consequences, such as altered protein expression and metabolite levels.
Future Research Strategies:
Metabolomics: Perform untargeted metabolomic profiling to obtain a global snapshot of all small-molecule metabolites that are altered in response to ketorolac administration. chimia.chresearchgate.net This could identify unexpected pathway perturbations related to ketorolac or its metabolites.
Proteomics: Use proteomic techniques to quantify changes in the expression levels of metabolic enzymes (e.g., CYPs, UGTs) and drug transporters in response to ketorolac exposure.
Transcriptomics: Employ RNA-sequencing to analyze changes in gene expression in relevant tissues (e.g., liver cells) after ketorolac treatment. This could reveal regulatory networks that are activated or suppressed. For example, RNA-seq analysis has been used to identify gene expression changes in response to the R-enantiomer of ketorolac. nih.gov
Integrated Analysis: The ultimate goal is to integrate these multi-omics datasets to build comprehensive network models of ketorolac metabolism. researchgate.net This could reveal, for instance, how a specific CYP2C9 genotype leads to a cascade of changes in the metabolome and proteome, potentially identifying new biomarkers of drug response or toxicity.
Long-term Accumulation and Potential Undetected Effects in Specific Populations
Ketorolac is indicated for short-term use only. medcentral.com However, questions remain about the consequences of repeated exposure, especially in specific populations such as the elderly or individuals with renal impairment, who may have reduced clearance of drugs and their metabolites. columbia.edu While this compound is considered pharmacologically inactive, the potential effects of its long-term, low-level accumulation are unknown. medcentral.com
It is crucial to investigate whether this metabolite can accumulate in certain tissues over time and if this accumulation has any unforeseen biological consequences.
Unanswered Questions and Research Areas:
Long-Term Pharmacokinetics: Conduct studies to determine the pharmacokinetic profile of this compound after repeated dosing of ketorolac, particularly in populations at risk for impaired drug clearance.
Tissue Distribution and Accumulation: Use animal models to investigate the tissue distribution of this compound after long-term administration to see if it preferentially accumulates in certain organs (e.g., kidney, liver).
Potential for Off-Target Effects: Even pharmacologically "inactive" metabolites can sometimes have off-target effects at high concentrations or after long-term exposure. In vitro screening of this compound against a broad panel of receptors and enzymes could be performed to identify any potential bioactivity.
Studies in a Renal Impairment Context: Given that the kidneys are the primary route of excretion for ketorolac and its metabolites, specific research is needed to understand the accumulation and potential effects of this compound in patients with varying degrees of renal insufficiency. units.it
Q & A
Basic Research Questions
Q. What analytical methods are commonly employed to identify and quantify p-Hydroxyketorolac in biological matrices during pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet detection or liquid chromatography-mass spectrometry (LC-MS) are standard techniques. For example, Jung et al. (1989) utilized HPLC to measure p-Hydroxyketorolac levels in plasma after ketorolac administration, achieving a detection limit of 10 ng/mL . These methods require validation for specificity, linearity, and recovery rates in target matrices (e.g., plasma, urine). Calibration curves using spiked samples and internal standards (e.g., deuterated analogs) improve accuracy .
Q. How does the metabolic conversion of ketorolac to p-Hydroxyketorolac influence experimental design in pharmacokinetic studies?
- Methodological Answer : Researchers must account for inter-individual variability in cytochrome P450 enzymes (e.g., CYP2C9/2C8) that mediate this conversion. Studies should include:
- Sampling intervals : Frequent blood draws (e.g., every 30 minutes for 6 hours post-dose) to capture metabolite kinetics .
- Demographic stratification : Age, genetic polymorphisms, and hepatic/renal function assessments to explain variability in metabolite formation .
- Control groups : Subjects receiving ketorolac via matched routes (oral, intramuscular) to compare metabolite exposure .
Q. What are the critical parameters for ensuring reproducibility in p-Hydroxyketorolac assays?
- Methodological Answer : Key parameters include:
- Sample preparation : Protein precipitation (e.g., acetonitrile) or solid-phase extraction to minimize matrix effects.
- Chromatographic conditions : Gradient elution with C18 columns and mobile phases buffered at pH 3–4 to enhance peak resolution .
- Quality controls : Intra- and inter-day precision assessments with coefficient of variation (CV) <15% .
Advanced Research Questions
Q. How can researchers address discrepancies in reported pharmacokinetic parameters of p-Hydroxyketorolac across studies?
- Methodological Answer : Discrepancies in half-life (2–6 hours) or volume of distribution (~13 L) may arise from:
- Analytical variability : Cross-lab validation using reference standards and harmonized protocols .
- Population pharmacokinetic modeling : Nonlinear mixed-effects models (e.g., NONMEM) to integrate covariates (e.g., renal clearance) .
- Meta-analysis frameworks : Systematic reviews adhering to PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to evaluate heterogeneity .
Q. What experimental strategies can elucidate the role of p-Hydroxyketorolac in ketorolac’s analgesic efficacy and toxicity?
- Methodological Answer :
- Comparative pharmacodynamics : Co-administration of ketorolac with CYP inhibitors (e.g., fluconazole) to isolate p-Hydroxyketorolac’s contribution to analgesia/toxicodynamics .
- In vitro assays : Hepatocyte or microsomal incubations to quantify metabolite bioactivity (e.g., COX-1/2 inhibition) .
- Toxicokinetic modeling : Dose-response relationships for renal toxicity (linked to metabolite accumulation) using animal models .
Q. How should researchers design studies to investigate p-Hydroxyketorolac’s potential off-target effects in chronic pain models?
- Methodological Answer :
- Multi-omics integration : Transcriptomic/proteomic profiling of tissues (e.g., liver, kidney) to identify pathways altered by chronic metabolite exposure.
- Longitudinal sampling : Serial biopsies/imaging in preclinical models to track metabolite-induced tissue remodeling .
- Ethical frameworks : FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance hypothesis-driven and exploratory aims .
Data Interpretation and Reporting
Q. How can contradictions in p-Hydroxyketorolac’s metabolic stability data be resolved?
- Methodological Answer :
- Stability studies : Accelerated degradation tests under varying pH/temperature conditions to identify labile functional groups.
- Data transparency : Full disclosure of raw chromatograms and kinetic plots in supplementary materials .
- Peer validation : Independent replication in certified labs using shared protocols .
Q. What statistical approaches are recommended for analyzing p-Hydroxyketorolac’s dose-exposure relationships in heterogeneous populations?
- Methodological Answer :
- Bayesian hierarchical models : To account for subpopulation variability (e.g., pediatric vs. geriatric cohorts).
- Bootstrap resampling : For nonparametric estimation of confidence intervals in small sample sizes .
- Sensitivity analyses : To test robustness of conclusions against outliers or missing data .
Tables for Key Reference Data
| Parameter | Value | Study | Reference |
|---|---|---|---|
| Metabolite Half-life | 2–6 hours | Jung et al. (1989) | |
| Plasma Protein Binding | >99% | Table 2 () | |
| Primary Excretion Route | Urine (91%), Feces (6%) | Table 2 () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
